molecular formula C9H9BrN2 B1396028 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1189164-12-2

2-bromo-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1396028
CAS No.: 1189164-12-2
M. Wt: 225.08 g/mol
InChI Key: OSFZZXAKWLOBPG-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the fifth and sixth positions of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

As epigenetic readers, bromodomain and extra-terminal domain (BET) family proteins bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Inhibition of BET bromodomains by small molecule inhibitors has emerged as a promising therapeutic strategy for cancer .

Safety and Hazards

“2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” can cause serious eye damage and is harmful if swallowed. It can also cause severe skin burns .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 5,6-dimethyl-1H-benzo[d]imidazole. One common method is the reaction of 5,6-dimethyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5,6-dimethyl-1H-benzo[d]imidazole, while oxidation can produce various oxidized derivatives.

Comparison with Similar Compounds

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the bromine atom, which can affect its reactivity and biological activity.

    2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    2-Bromo-1H-benzo[d]imidazole: Lacks the methyl groups, which can influence its steric and electronic properties.

Uniqueness: 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and selectivity in various chemical and biological applications. The combination of these substituents provides a balance of steric and electronic effects that can be exploited in the design of new compounds with desired properties.

Properties

IUPAC Name

2-bromo-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFZZXAKWLOBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704663
Record name 2-Bromo-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189164-12-2
Record name 2-Bromo-5,6-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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